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Compound of Interest

Compound Name: Rheoemodin

Cat. No.: B1229860 Get Quote

Introduction

Rheoemodin, an anthraquinone derivative, is a naturally occurring compound predominantly

found in the roots and rhizomes of medicinal plants such as Rheum species (rhubarb).

Structurally related to emodin, it has garnered significant interest within the scientific

community for its diverse biological activities, which include anti-inflammatory, antimicrobial,

and anticancer effects. This technical guide provides an in-depth analysis of the chemical

structure and stereochemistry of Rheoemodin, designed for researchers, scientists, and

professionals in the field of drug development. The document outlines its physicochemical

properties, spectroscopic data, and detailed experimental protocols for its isolation and

characterization, and visualizes key experimental and biological pathways.

Chemical Structure and Physicochemical Properties
Rheoemodin is classified as a 1,3,6,8-tetrahydroxyanthraquinone. Its core structure is a

tricyclic aromatic system characteristic of anthraquinones, with hydroxyl groups substituted at

the 1, 3, 6, and 8 positions.

The fundamental chemical and physical properties of Rheoemodin are summarized in the

table below.
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Property Value Reference

IUPAC Name

1,3,6,8-

tetrahydroxyanthracene-9,10-

dione

[1]

Synonyms Rheoemodin [1]

Molecular Formula C₁₄H₈O₆ [1]

Molecular Weight 272.21 g/mol [1]

Exact Mass 272.0321 u [1]

Elemental Analysis
C: 61.77%, H: 2.96%, O:

35.26%
[1]

CAS Number 52940-12-2 [1]

Appearance Data not available

Melting Point Data not available

Solubility Data not available

Stereochemistry
The chemical structure of Rheoemodin is planar and symmetrical. It does not contain any

chiral centers (a carbon atom attached to four different types of atoms or groups of atoms). Due

to the absence of stereocenters and the presence of a plane of symmetry, Rheoemodin is an

achiral molecule. Consequently, it does not exhibit enantiomerism or diastereomerism and

does not rotate plane-polarized light.

Spectroscopic Data for Structural Elucidation
Detailed experimental spectroscopic data for Rheoemodin are not readily available in the

public domain. However, the spectral characteristics can be inferred from closely related and

extensively studied anthraquinones, such as emodin (1,3,8-trihydroxy-6-methylanthraquinone).

The following tables present representative data for emodin, which are expected to be very

similar to those for Rheoemodin, with minor variations in chemical shifts due to the substitution

of a methyl group with a hydroxyl group.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.medkoo.com/products/61721
https://www.medkoo.com/products/61721
https://www.medkoo.com/products/61721
https://www.medkoo.com/products/61721
https://www.medkoo.com/products/61721
https://www.medkoo.com/products/61721
https://www.medkoo.com/products/61721
https://www.benchchem.com/product/b1229860?utm_src=pdf-body
https://www.benchchem.com/product/b1229860?utm_src=pdf-body
https://www.benchchem.com/product/b1229860?utm_src=pdf-body
https://www.benchchem.com/product/b1229860?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1229860?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


UV-Vis Spectroscopy
The ultraviolet-visible spectrum of anthraquinones is characterized by absorption bands that

arise from π → π* electronic transitions within the conjugated aromatic system.

Wavelength (λmax) Solvent Reference

222 nm, 253 nm, 289 nm, 437

nm
Methanol

Note: Data presented is for Emodin as a representative anthraquinone.

Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key

vibrational frequencies for anthraquinones like Rheoemodin are expected to include:

Wavenumber (cm⁻¹)
Functional Group
Assignment

Reference

~3400 cm⁻¹ (broad)
O-H stretching (phenolic

hydroxyl groups)
[2]

~1664 cm⁻¹ (strong)
C=O stretching (quinone

carbonyl)
[2]

~1600-1450 cm⁻¹ C=C stretching (aromatic ring) [2]

~1273 cm⁻¹ C-O stretching (phenolic) [2]

Note: Data presented is for Emodin as a representative anthraquinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms. Below

are the expected ¹H and ¹³C NMR chemical shifts for a Rheoemodin-like structure, based on

data for related compounds.

¹H NMR Chemical Shifts (in DMSO-d₆)
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Proton Chemical Shift (δ, ppm) Multiplicity

H-2 ~6.5 d

H-4 ~7.1 d

H-5 ~7.2 d

H-7 ~6.6 d

OH-1, OH-8 ~12.0 s (br)

OH-3, OH-6 ~11.0 s (br)

Note: Predicted data based on the structure and known values for similar anthraquinones.

¹³C NMR Chemical Shifts (in DMSO-d₆)

Carbon Chemical Shift (δ, ppm)

C-1, C-8 ~164

C-2, C-7 ~108

C-3, C-6 ~165

C-4, C-5 ~109

C-4a, C-9a ~133

C-8a, C-10a ~110

C-9, C-10 (C=O) ~182, ~190

Note: Predicted data based on the structure and known values for similar anthraquinones.

Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and elemental composition of a

molecule. For Rheoemodin (C₁₄H₈O₆), the expected mass-to-charge ratio ([M-H]⁻) in negative

ion mode would be approximately 271.02.
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Experimental Protocols
Isolation and Purification of Rheoemodin
The following is a generalized protocol for the extraction and isolation of anthraquinones,

including Rheoemodin, from the rhizomes of Rheum species.
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Workflow for Isolation and Purification of Rheoemodin

Extraction

Fractionation

Purification

1. Preparation of Plant Material
Air-dried and powdered rhizomes of Rheum species.

2. Solvent Extraction
Extract powder with 95% ethanol at room temperature (e.g., 5 x 3.0 L).

3. Concentration
Filter the combined extract and concentrate under reduced pressure (<50°C) to yield a dark brown mass.

4. Solvent Partitioning
Sequentially partition the crude extract with solvents of increasing polarity (e.g., hexane, chloroform, n-butanol).

5. Bioassay Guidance (Optional)
Test fractions for desired biological activity to identify the active fraction (e.g., chloroform-soluble fraction).

6. Column Chromatography
Subject the active fraction to silica gel column chromatography.

7. Elution
Elute with a solvent gradient (e.g., chloroform-methanol) to separate compounds.

8. Purity Analysis
Analyze collected fractions by Thin Layer Chromatography (TLC).

9. Recrystallization
Combine pure fractions and recrystallize to obtain pure Rheoemodin crystals.

Click to download full resolution via product page

Caption: General workflow for the isolation of Rheoemodin.
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Structural Elucidation Methodologies
UV-Visible Spectroscopy: A solution of the purified compound is prepared in a suitable

solvent (e.g., methanol or ethanol). The absorbance is measured over a wavelength range of

200-800 nm to identify the absorption maxima (λmax), which are characteristic of the

anthraquinone chromophore.

Infrared (IR) Spectroscopy: The sample is prepared as a KBr pellet or a Nujol mull. The IR

spectrum is recorded (typically from 4000 to 400 cm⁻¹) to identify the characteristic

absorption bands of the functional groups, such as hydroxyl (-OH) and carbonyl (C=O)

groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The purified compound is dissolved in a

deuterated solvent (e.g., DMSO-d₆, CDCl₃). ¹H NMR, ¹³C NMR, and 2D-NMR (like COSY,

HSQC, HMBC) experiments are performed to determine the connectivity of protons and

carbons, providing a complete structural assignment.

Mass Spectrometry (MS): A small amount of the sample is ionized (e.g., by Electrospray

Ionization - ESI) and the mass-to-charge ratio of the resulting ions is measured. High-

resolution mass spectrometry (HRMS) can provide the exact mass, which is used to confirm

the molecular formula.

X-ray Crystallography: Single crystals of Rheoemodin are grown from a suitable solvent.

The crystal is mounted on a diffractometer and exposed to an X-ray beam. The resulting

diffraction pattern is analyzed to determine the precise three-dimensional arrangement of

atoms in the crystal lattice, providing unambiguous confirmation of the structure.

Biological Signaling Pathways
Rheoemodin has been reported to exert its biological effects, in part, by modulating key

cellular signaling pathways involved in inflammation and cell proliferation, such as the NF-κB

and MAPK pathways.[1]
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Modulation of Signaling Pathways by Rheoemodin
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Caption: Rheoemodin's inhibitory effect on NF-κB and MAPK pathways.

Conclusion

Rheoemodin is an achiral, polyhydroxylated anthraquinone with a well-defined chemical

structure. While specific experimental data for some of its physicochemical and spectroscopic

properties are sparse in publicly accessible literature, its structural identity can be confidently
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established through a combination of standard analytical techniques. The protocols and

representative data provided in this guide offer a solid foundation for researchers engaged in

the study of Rheoemodin and related natural products. Its documented interaction with critical

signaling pathways underscores its potential as a lead compound in drug discovery and

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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